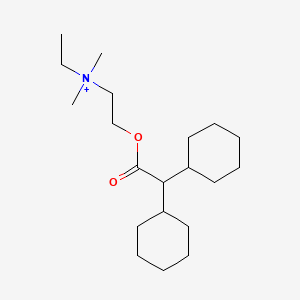![molecular formula C13H18O6 B15126475 2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxymethylphenol 1-O-rhamnoside typically involves chemical synthesis. The process includes the methylation of phenol followed by the glycosylation of rhamnosides . The specific steps are as follows:
Methylation of Phenol:
Glycosylation of Rhamnosides: This step involves the attachment of a rhamnose sugar molecule to the hydroxymethylphenol.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethylphenol 1-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, potentially converting quinones back to phenols.
Substitution: This reaction involves the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
4-Hydroxymethylphenol 1-O-rhamnoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenolic reactions and glycosylation processes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 4-Hydroxymethylphenol 1-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
4-Hydroxymethylphenol 1-O-rhamnoside can be compared with other similar phenolic compounds, such as:
4-Hydroxyphenyl 1-O-rhamnoside: Similar structure but lacks the methyl group on the phenol.
4-Methoxyphenyl 1-O-rhamnoside: Similar structure but has a methoxy group instead of a hydroxymethyl group.
4-Hydroxybenzyl 1-O-rhamnoside: Similar structure but has a benzyl group instead of a hydroxymethyl group.
Uniqueness: 4-Hydroxymethylphenol 1-O-rhamnoside is unique due to its specific combination of a hydroxymethyl group and a rhamnose sugar, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H18O6 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3 |
InChI Key |
VKJJAXLYSFNXBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


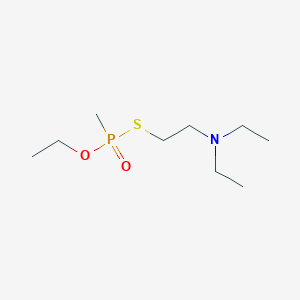
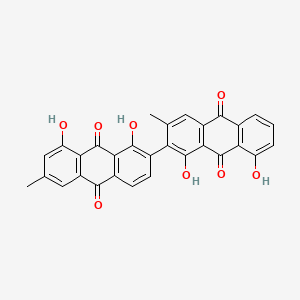
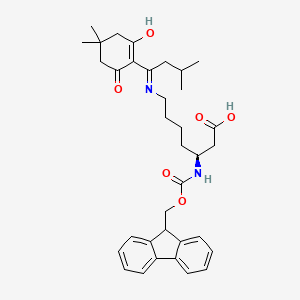
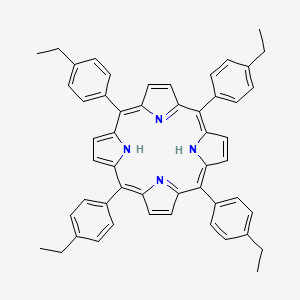
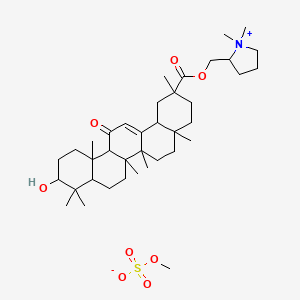

![rel-(3aR,5r,6aS)-N-(cyclopropylmethyl)octahydrocyclopenta[c]pyrrole-5-carboxamide](/img/structure/B15126427.png)
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
![3-(6-(dimethylamino)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B15126451.png)
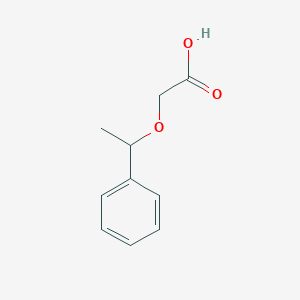
![18-Hydroxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11,16-trione](/img/structure/B15126461.png)
![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
